2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The structure features a 3-butyl substituent at position 3, a 4-oxo group, a phenyl ring at position 7, and an N-(2-methoxyphenyl)acetamide side chain at position 3.
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-14-28-17-26-23-19(18-10-6-5-7-11-18)15-29(24(23)25(28)31)16-22(30)27-20-12-8-9-13-21(20)32-2/h5-13,15,17H,3-4,14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFDZIRKXZBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the butyl, phenyl, and acetamide groups.
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-methoxyphenylacetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Insights :
- The 2-methoxyphenyl group in the target compound may enhance π-π stacking compared to aliphatic substituents in related analogs .
Acetamide-Containing Analogs
The N-(2-methoxyphenyl)acetamide side chain is critical for target engagement in many kinase inhibitors. Comparisons include:
Research Findings and Data Gaps
- Crystallographic Data: No single-crystal X-ray data for the target compound are reported. SHELX-based refinements of related pyrrolopyrimidines suggest that the 3-butyl group may induce torsional strain in the bicyclic core .
- Hydrogen-Bonding Patterns: The 4-oxo group likely participates in intramolecular hydrogen bonds, stabilizing the enol tautomer, as observed in Etter’s graph set analyses of similar systems .
- Pharmacological Data : Absent in the provided evidence. Comparative modeling with PF 43(1) compounds (e.g., logD, IC₅₀) is recommended for future studies.
Biological Activity
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide , also known as N-butyl-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| InChI Key | KJCJUPGFBIYXOM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)CN1C=C(C2=C1C(=O)N(C=N2)CCCC)C3=CC=CC=C3 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit specific kinases that are crucial for cell proliferation and survival, particularly in cancer cells. The compound's structure allows it to interfere with the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 0.01 µM, indicating potent growth inhibition.
- NCI-H460 (Lung Cancer) : Showed an IC50 value of 0.03 µM.
- SF-268 (Brain Cancer) : Displayed an IC50 value of 31.5 µM.
These results suggest that the compound may serve as a promising candidate for developing new cancer therapies targeting these specific cell lines .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been investigated for anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This dual action—anticancer and anti-inflammatory—positions the compound as a versatile therapeutic agent.
Study 1: In Vitro Efficacy
A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various derivatives of pyrrolo[3,2-d]pyrimidine compounds against HepG2 and P815 cancer cell lines. The results indicated that compounds similar to our target showed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibition, it was found that derivatives of pyrrolo[3,2-d]pyrimidine exhibited potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases . This highlights the potential of our compound in disrupting critical signaling pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
